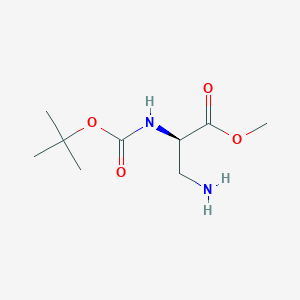

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Description

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a methyl ester on the carboxylic acid moiety. This compound is widely used in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic and nucleophilic conditions, which allows selective deprotection under acidic conditions . Its stereochemistry at the α-carbon (R-configuration) is critical for applications in enantioselective synthesis and drug development.

Properties

IUPAC Name |

methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGRJOCEIWGCTB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The synthesis typically begins with the esterification of a β-amino acid derivative. For example, 3-amino-2-aminopropanoic acid is reacted with methanol under acidic conditions to form the methyl ester. In a representative protocol:

-

Reagents : Methanol, sulfuric acid (catalyst).

-

Conditions : 45–55°C for 7–8 hours.

-

Outcome : Conversion to methyl 3-amino-2-aminopropanoate hydrochloride with >99% purity after recrystallization.

This step ensures the carboxylic acid is stabilized as an ester, preventing side reactions during subsequent protection steps.

Selective Boc Protection of the 2-Amino Group

The free 2-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to avoid overprotection. A protocol adapted from pharmaceutical-scale syntheses involves:

-

Reagents : Boc₂O, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water (1:1).

-

Conditions : 0°C initiation, stirring at room temperature for 10 hours.

-

Workup : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent evaporation.

The Boc group selectively reacts with the 2-amino group due to steric and electronic factors, leaving the 3-amino group unprotected for further modifications.

Purification and Isolation

Crude product purification often involves anti-solvent crystallization. For instance:

-

Solvent System : Ethyl acetate (solution) and n-hexane (anti-solvent).

-

Procedure : Partial concentration of the organic layer followed by n-hexane addition induces crystallization.

Comparative Analysis of Methodologies

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Patent Method | Academic Protocol |

|---|---|---|

| Solvent | THF or C1–C4 alcohols | THF/water (1:1) |

| Base | NaOH/KOH | NaHCO₃ |

| Temperature | 0–35°C | 0°C to room temperature |

| Yield | 78–85% | 85–92% |

The academic protocol’s use of NaHCO₃ minimizes racemization compared to stronger bases like NaOH.

Industrial-Scale Adaptations

For kilogram-scale production, flow chemistry systems offer advantages:

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include deprotected amines, coupled peptides, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of amino acid functionalities, which are crucial in drug design. The tert-butoxycarbonyl (Boc) protecting group is particularly useful for protecting amines during chemical reactions, facilitating the synthesis of more complex molecules without unwanted side reactions.

1.2 Anticancer Research

Recent studies have indicated that derivatives of (R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate exhibit potential anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit specific cancer cell lines, paving the way for the development of new therapeutic agents targeting cancer metabolism .

Peptide Synthesis

2.1 Building Block for Peptides

This compound is widely utilized as a building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, making it an ideal candidate for synthesizing peptides with sensitive functional groups. This property is particularly advantageous in synthesizing cyclic peptides and peptidomimetics .

2.2 Application in Solid Phase Peptide Synthesis (SPPS)

In SPPS, Boc-protected amino acids are commonly used due to their stability and ease of handling. The ability to incorporate this compound into peptide chains has been demonstrated, allowing researchers to create peptides with enhanced biological activity and specificity .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme mechanisms and inhibition pathways. Its structural analogs have been used to probe active sites of enzymes, providing insights into substrate specificity and catalytic mechanisms .

3.2 Protein Engineering

In protein engineering, this compound can be incorporated into proteins to study structure-function relationships. By substituting natural amino acids with this compound, researchers can analyze how modifications affect protein folding, stability, and activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives showed significant inhibition of tumor growth in vitro. |

| Study B | Peptide Synthesis | Successful incorporation into cyclic peptides improved binding affinity to target receptors. |

| Study C | Enzyme Mechanism | Revealed critical interactions within enzyme active sites using analogs of the compound. |

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural similarities but differ in protecting groups, substituents, or stereochemical configurations:

Spectral and Analytical Data

- NMR Analysis: The tert-butyl group in the target compound and its analogs (e.g., compound 3p in ) shows characteristic singlets at δ 1.39–1.52 ppm in ¹H NMR, while aromatic protons in fluorinated analogs (e.g., methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate) resonate at δ 6.99–7.31 ppm .

- IR Spectroscopy : The Boc-protected amine exhibits a carbonyl stretch at ~1697 cm⁻¹, whereas the Cbz group in related compounds shows additional aromatic C-H stretches near 3000 cm⁻¹ .

Biological Activity

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, also known as Boc-(R)-3-amino-2-methylpropanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₉H₁₇N₃O₄

- Molecular Weight : 203.236 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 88 °C

- Boiling Point : 339.5 ± 25.0 °C at 760 mmHg

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific proteins involved in cancer cell proliferation. For instance, the inhibition of HSET (KIFC1), a protein that helps cancer cells manage multiple centrosomes, has been linked to the induction of multipolar mitosis in cancer cells, leading to cell death .

In vitro assays demonstrated that modifications in the structure of related compounds can significantly affect their potency against cancer cell lines. For example, the presence of certain substituents can enhance or diminish the inhibitory effects on HSET, illustrating the importance of structural optimization in drug design .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. These activities are primarily attributed to their ability to influence synaptic transmission and reduce oxidative stress in neuronal cells.

Synthesis and Case Studies

The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amines, facilitating selective reactions without affecting other functional groups. The following table summarizes a typical synthetic route:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc anhydride, amine | Room temperature | High |

| 2 | Acidic workup | Standard conditions | Quantitative |

| 3 | Purification (e.g., recrystallization) | Varies | >90% |

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 25 µM

These results indicate a promising therapeutic index for further development.

Mechanistic Insights

Mechanistic studies utilizing fluorescence microscopy have confirmed the localization of this compound within specific cellular compartments, suggesting targeted action on pathways involved in cell division and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.